N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-1-2-4-14(13)18-16(22)20-7-8-21-12(10-20)9-15(19-21)11-5-6-11/h1-4,9,11H,5-8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZGQWXNCYFFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could lead to the arrest of cell cycle progression and induction of apoptosis . This suggests that N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide might interact with its target in a similar manner.
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of cell proliferation and potentially induce apoptosis, affecting downstream pathways related to cell growth and survival.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, which is crucial for its efficacy.
Result of Action
Based on the potential inhibition of cdk2, it can be hypothesized that this compound might lead to the arrest of cell cycle progression and potentially induce apoptosis .
Biological Activity
N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its anticancer properties. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo derivatives, characterized by their unique bicyclic structure that includes a pyrazole ring fused with a pyrazine moiety. The presence of the chlorophenyl and cyclopropyl groups enhances its biological activity by influencing its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting glioma cell lines by targeting key oncogenic pathways:
- Mechanism of Action : The compound has been reported to inhibit the AKT signaling pathway, which is crucial in cancer cell survival and proliferation. In vitro studies demonstrated that it effectively reduced the formation of neurospheres derived from glioma stem cells, indicating its potential as a therapeutic agent against glioblastoma .
- Selectivity : Importantly, these compounds exhibited lower cytotoxicity towards non-cancerous cells, suggesting a selective action that could minimize side effects in therapeutic applications .
2. Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression:
- Inhibition Profile : In screening against 139 purified kinases, this compound demonstrated significant inhibitory activity against AKT2 (PKBβ), with an IC50 value indicating effective inhibition at low concentrations . This specificity is crucial for developing targeted cancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Result | Reference |
|---|---|---|---|
| Anticancer | Glioma Cells | Inhibited neurosphere formation | |
| Kinase Inhibition | AKT2 (PKBβ) | IC50 = 12 μM | |
| Selectivity | Non-cancerous Cells | Reduced cytotoxicity |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that optimize yield and purity. The structure-activity relationship studies suggest that modifications on the pyrazole ring and substituents significantly affect biological activity:
- Chloro Substitution : The presence of the chlorophenyl group is essential for enhancing the compound's potency against specific kinases.
- Cyclopropyl Group : This moiety contributes to the lipophilicity and overall binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
HBV Capsid Modulation: The target compound and its (6S)-cyclopropyl analog share a carboxamide group critical for HBV activity.
Synthetic Intermediates : Brominated derivatives (e.g., tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) serve as intermediates for Suzuki-Miyaura couplings, enabling diversification of the pyrazine ring .
Activity in Oncology : Derivatives with methyl and fluorophenyl groups (e.g., ) exhibit apoptosis-inducing activity, suggesting the scaffold's applicability beyond virology .
Structure-Activity Relationship (SAR) Insights
- Cyclopropyl Substituent : Enhances metabolic stability and HBV potency compared to bulkier groups (e.g., tert-butyl) .
- Chlorophenyl Carboxamide : The 2-chlorophenyl moiety may improve lipophilicity and target engagement via π-π stacking.
- Electron-Withdrawing Groups: Trifluoromethyl () or cyano groups () can modulate electronic properties, affecting binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
